1,1,1,4,4,4-Hexachlorobutane
Description
Structure
3D Structure
Properties
CAS No. |
26523-63-7 |
|---|---|
Molecular Formula |
C4H4Cl6 |
Molecular Weight |
264.8 g/mol |
IUPAC Name |
1,1,1,4,4,4-hexachlorobutane |
InChI |
InChI=1S/C4H4Cl6/c5-3(6,7)1-2-4(8,9)10/h1-2H2 |
InChI Key |
MINPZZUPSSVGJN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,1,1,4,4,4 Hexachlorobutane
Direct Halogenation Strategies for Hexachlorobutane Synthesis
Direct halogenation of butane (B89635) or its partially chlorinated derivatives represents a straightforward approach to increasing the chlorine content of the molecule. However, achieving the specific isomer 1,1,1,4,4,4-hexachlorobutane with high selectivity is challenging due to the nature of the reaction mechanisms involved.
Regio- and Stereoselectivity in Chlorination Reactions
The regioselectivity of free-radical chlorination of alkanes is generally low. In the case of n-butane, there are two types of hydrogen atoms: primary (on C1 and C4) and secondary (on C2 and C3). The stability of the resulting alkyl radical intermediate dictates the preference for hydrogen abstraction, with tertiary radicals being the most stable, followed by secondary, and then primary radicals. Consequently, the chlorination of n-butane tends to favor the formation of 2-chlorobutane (B165301) over 1-chlorobutane. While statistical factors (six primary vs. four secondary hydrogens) would suggest a higher yield of the primary chloride, the greater stability of the secondary radical leads to a higher proportion of the secondary chloride in the product mixture. For instance, the photochlorination of n-butane at 298 K yields a mixture of approximately 72% 2-chlorobutane and 28% 1-chlorobutane.
As chlorination proceeds to higher degrees, the situation becomes more complex. The presence of electron-withdrawing chlorine atoms on the carbon chain influences the reactivity of the remaining C-H bonds. For example, in the chlorination of 1-chlorobutane, the chlorine atom on C1 deactivates the hydrogens on that carbon and, to a lesser extent, on C2, making further substitution at these positions less favorable. This inductive effect would suggest that subsequent chlorination would preferentially occur at C3 and C4. To achieve the 1,1,1,4,4,4-hexachloro substitution pattern, conditions would need to be forced, likely involving high temperatures and/or high concentrations of chlorine, which would invariably lead to a complex mixture of isomers and over-chlorinated products.
From a stereochemical perspective, if a chlorination reaction creates a new chiral center, a racemic mixture of enantiomers is typically formed. This is because the intermediate alkyl radical is generally trigonal planar and achiral. The incoming chlorine atom can attack from either face of the planar radical with equal probability, leading to both (R) and (S) configurations. For a molecule like this compound, which does not have a chiral center, stereoselectivity at the chlorinated carbons is not a factor.
Radical and Catalytic Halogenation Processes
The most common method for the direct chlorination of alkanes is free-radical halogenation. This process is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). The reaction then proceeds via a chain mechanism:
Initiation: Cl₂ → 2 Cl•
Propagation:
Cl• + R-H → H-Cl + R•
R• + Cl₂ → R-Cl + Cl•
Termination:
2 Cl• → Cl₂
2 R• → R-R
R• + Cl• → R-Cl
This process is notoriously unselective, and as chlorination progresses, a mixture of mono-, di-, and polychlorinated products is formed. To synthesize this compound through this method would require exhaustive chlorination of butane. However, controlling the reaction to stop at the desired hexachloro-isomer, and specifically the 1,1,1,4,4,4-isomer, is practically impossible. The reaction would likely proceed to produce a range of highly chlorinated butanes, including hepta-, octa-, nona-, and decachlorobutane, alongside various isomers of hexachlorobutane.
Catalytic halogenation offers an alternative that can sometimes provide better selectivity. Various catalysts, including metal halides and Lewis acids, can be employed. However, for the exhaustive chlorination of alkanes, the primary challenge remains controlling the regioselectivity. While some catalytic systems can influence the position of the initial halogenation, achieving the specific 1,1,1,4,4,4-substitution pattern on a butane backbone through direct catalytic chlorination is not a well-established or efficient method.
Multi-Step Synthesis Pathways Involving Halogenated Butane Intermediates
Given the challenges of direct halogenation, multi-step synthetic routes offer a more controlled approach to obtaining specific polychlorinated alkanes like this compound. These pathways often involve building the carbon skeleton with pre-existing halogenation or introducing chlorine atoms in a more controlled manner through a series of reactions.
Telomerization Reactions for Carbon Chain Elongation
Telomerization is a radical polymerization process where a telogen (a molecule that provides the end groups of the polymer) reacts with a taxogen (a monomer) to form a telomer, which is a low molecular weight polymer. This method can be adapted to synthesize chlorinated alkanes.
A relevant example is the telomerization of ethylene (B1197577) (the taxogen) with a polychlorinated methane, such as carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃), as the telogen. In this process, a radical initiator cleaves a C-Cl bond in the telogen, and the resulting radical adds to an ethylene molecule. This is followed by chain transfer, where the growing radical chain abstracts a chlorine atom from another telogen molecule.
For the synthesis of a four-carbon backbone, the reaction of ethylene with a C₂ chlorinated species could be envisioned. For example, the telomerization of ethylene with hexachloroethane could potentially lead to polychlorinated butanes. The general scheme would be:
C₂Cl₆ + nCH₂=CH₂ → Cl(CH₂CH₂)nC₂Cl₅
By controlling the stoichiometry of the reactants (the ratio of ethylene to hexachloroethane), it is possible to influence the chain length of the resulting telomers. To favor the formation of a C₄ product (n=1), a high concentration of the telogen relative to the taxogen would be used. The resulting product, 1,1,1,2,3,3,3-heptachlorobutane, would not be the target molecule but could potentially be a precursor for further reactions. A more direct, albeit hypothetical, route could involve the dimerization of a chlorinated C₂ radical.
Photochlorination as a Key Step in Halogenation Cascades
Photochlorination, which utilizes UV light to initiate the chlorination reaction, can be employed in a cascade approach to progressively increase the chlorine content of a molecule. Starting with a less chlorinated butane derivative, successive photochlorination steps can be performed.
For instance, one could start with 1,4-dichlorobutane. Photochlorination of this substrate would lead to a mixture of trichloro-, tetrachloro-, and higher chlorinated butanes. The key to a successful cascade synthesis is the ability to isolate the desired intermediate at each stage or to direct the chlorination to the desired positions.
As previously discussed, the presence of chlorine atoms on the chain affects the regioselectivity of subsequent chlorinations. To synthesize this compound, the chlorination would need to be directed to the terminal carbons. While the initial chlorination of butane favors the secondary positions, once a significant number of chlorines are present on the terminal carbons, further substitution at these positions might be sterically hindered, and the electronic effects would also play a complex role. A hypothetical cascade could involve:
Chlorination of butane to 1,4-dichlorobutane. This would likely be a minor product from the direct chlorination of butane and would need to be separated from other isomers.
Exhaustive photochlorination of 1,4-dichlorobutane. This step would aim to add two more chlorine atoms to each of the terminal carbons. However, due to the lack of strong directing effects, this would almost certainly produce a complex mixture of isomers of hexachlorobutane and other polychlorinated butanes.
Without specific catalysts or directing groups, achieving high selectivity for the 1,1,1,4,4,4-isomer through a photochlorination cascade remains a significant synthetic challenge.
Fluorination and Halogen Exchange Reactions for Analogous Compounds
Halogen exchange reactions are a common method for the synthesis of fluoro- and iodoalkanes from their corresponding chloro- or bromo- derivatives. While the target compound is a hexachlorobutane, understanding these reactions is relevant for the synthesis of analogous halogenated compounds and for the potential conversion of a polychlorinated precursor to a polyfluorinated one.
The Swarts reaction is a well-known method for introducing fluorine into organic molecules by treating a chlorinated or brominated precursor with a metal fluoride (B91410), typically antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or chlorine. This reaction is particularly effective for replacing chlorine atoms on carbons that are already bonded to other halogens. Therefore, a polychlorinated butane could potentially be converted to a chlorofluorobutane or a perfluorobutane using this method. The general reaction is:
R-Cl + MF → R-F + MCl (where M is a metal like Sb, Ag, Hg)
The Finkelstein reaction is another classic halogen exchange reaction, primarily used to synthesize iodoalkanes from chloro- or bromoalkanes using an alkali metal iodide (like NaI) in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. While not directly applicable to the synthesis of the target hexachlorobutane, it demonstrates the principle of halogen exchange.
These halogen exchange reactions are generally not used to synthesize polychlorinated alkanes from other polyhalogenated alkanes but are crucial for the synthesis of mixed halogenated compounds and polyfluorinated analogs, which often have unique chemical and physical properties.
Reductive Elimination and Dehydrohalogenation Reactions for Butane/Butene Derivatives
The presence of multiple chlorine atoms on the butane backbone of this compound makes it a key precursor for the synthesis of various unsaturated halogenated compounds through elimination reactions. These reactions, primarily dehydrohalogenation, involve the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms to form a double or triple bond.
The dehydrohalogenation of polychlorinated butanes is a fundamental method for producing halogenated butenes and butadienes. While specific studies on this compound are not extensively detailed in readily available literature, the principles can be extrapolated from related compounds. For instance, the dehydrohalogenation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes, which are structurally analogous, yields a mixture of (E)- and (Z)-isomers of 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes beilstein-journals.orgresearchgate.net. This suggests that the controlled dehydrochlorination of this compound could similarly yield a variety of chlorinated butene isomers.
Further elimination reactions can lead to the formation of butadienes. The synthesis of mixed halogenobuta-1,3-dienes often proceeds through the dehydrohalogenation of saturated halogenobutanes researchgate.net. By carefully selecting reaction conditions, such as the base and solvent, it is possible to control the extent of elimination to favor the formation of dienes over butenes. The complete elimination of all possible hydrogen and chlorine atoms could theoretically lead to the formation of butynes, though this would require harsh reaction conditions and may be accompanied by significant side product formation.
The general transformation can be represented as follows:
The mechanisms of dehydrohalogenation reactions in alkyl halides are typically categorized as E1 (elimination, unimolecular), E2 (elimination, bimolecular), or E1cB (elimination, unimolecular, conjugate base). The predominant mechanism for the dehydrochlorination of this compound would depend on the reaction conditions, including the strength of the base, the solvent, and the temperature.
Given the presence of acidic protons on the α-carbons to the trichloromethyl groups, an E1cB mechanism is a plausible pathway under certain conditions. In this mechanism, a strong base would first abstract a proton to form a carbanion intermediate, which then expels a chloride ion to form the alkene.
The more common E2 mechanism involves a concerted step where the base abstracts a proton and the leaving group departs simultaneously. This pathway is favored by strong, non-hindered bases. The stereochemistry of the resulting alkene is dictated by the anti-periplanar arrangement of the proton and the leaving group in the transition state.
An E1 mechanism, which proceeds through a carbocation intermediate, is less likely for this compound due to the destabilizing effect of the electron-withdrawing trichloromethyl groups on an adjacent carbocation.
Mechanistic studies on the hydrodechlorination of polychlorinated aromatic compounds have explored various pathways, including radical and nucleophilic substitution mechanisms, which could also be relevant in understanding the reductive elimination processes in polychlorinated alkanes under specific catalytic conditions researchgate.net.
| Mechanism | Description | Key Features | Likelihood for this compound |
|---|---|---|---|
| E2 (Bimolecular Elimination) | A concerted reaction where a proton is abstracted by a base and the leaving group departs simultaneously. | Second-order kinetics, requires a strong base, stereospecific (anti-periplanar geometry). | Highly likely with strong bases. |
| E1 (Unimolecular Elimination) | A two-step reaction involving the formation of a carbocation intermediate followed by deprotonation. | First-order kinetics, favored by weak bases and polar protic solvents, non-stereospecific. | Less likely due to the electronic destabilization of the carbocation. |
| E1cB (Unimolecular Conjugate Base Elimination) | A two-step reaction where a carbanion is formed first, followed by the departure of the leaving group. | Favored by a poor leaving group and acidic α-protons, often stereoselective. | Plausible due to the acidity of the α-protons. |
Stereochemical control in elimination reactions is crucial for the selective synthesis of a desired stereoisomer of the resulting alkene. In E2 reactions, the stereochemical outcome is determined by the conformation of the substrate at the time of reaction. For an anti-elimination, the abstracted proton and the leaving group must be in an anti-periplanar conformation. This requirement can lead to the selective formation of either the (E)- or (Z)-isomer, depending on the stereochemistry of the starting material.
While specific studies on the stereochemical control of dehydrohalogenation of this compound are scarce, research on the microbial dehalogenation of vicinal dichlorinated alkanes has demonstrated stereoselective anti-dichloroelimination nih.govnih.gov. For example, the meso-stereoisomer of 2,3-dichlorobutane is selectively converted to (E)-2-butene, while the d- and l-enantiomers yield (Z)-2-butene nih.gov. This highlights the principle of stereochemical control based on the substrate's configuration and the anti-periplanar arrangement of the eliminating groups. These principles can be applied to chemical dehydrohalogenation reactions to predict and control the stereochemical outcome.
Derivatization and Further Synthetic Transformations of this compound and Related Isomers
The highly functionalized nature of this compound makes it a versatile starting material for the synthesis of more complex organic molecules. Derivatization can occur through the substitution of chlorine atoms or by addition reactions to the unsaturated products of elimination.
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that can react with alkyl halides. The carbon-chlorine bonds in this compound are susceptible to nucleophilic attack by these reagents. The reaction can proceed via a nucleophilic substitution (SN2) mechanism, where the organometallic reagent displaces a chloride ion, leading to the formation of a new carbon-carbon bond.
However, due to the presence of multiple chlorine atoms, other reaction pathways are also possible. Metal-halogen exchange is a common reaction for polychlorinated compounds, where the organometallic reagent exchanges its metal with a halogen atom on the substrate. This would generate a new organometallic species derived from the hexachlorobutane, which could then be used in subsequent reactions.
The general reactivity of organometallic compounds involves their carbanionic character, making them strong nucleophiles and bases msu.edulibretexts.org. Their reactions with polychlorinated alkanes can be complex, potentially leading to a mixture of substitution, elimination, and metal-halogen exchange products. The specific outcome would be highly dependent on the choice of organometallic reagent, the substrate, and the reaction conditions.
This compound and its derivatives serve as building blocks for the synthesis of polyfunctional organic compounds libretexts.orgbritannica.com. The unsaturated products obtained from dehydrohalogenation reactions, such as chlorinated butenes and butadienes, are particularly valuable synthons. These compounds contain both double bonds and carbon-halogen bonds, allowing for a wide range of subsequent transformations.
For example, the double bonds can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation, to introduce new functional groups. The remaining chlorine atoms can be substituted by other nucleophiles to introduce functionalities such as hydroxyl, amino, or cyano groups. The synthesis of polyhalonitrobutadienes from polyhalo-1,3-butadienes and their subsequent use in the preparation of highly functionalized heterocyclic compounds demonstrates the synthetic utility of these intermediates researchgate.net. The strategic combination of elimination, addition, and substitution reactions on the this compound framework allows for the construction of a diverse array of complex and polyfunctional molecules.
Advanced Structural Elucidation and Spectroscopic Analysis of 1,1,1,4,4,4 Hexachlorobutane
Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Identification of Reaction Products
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org When 1,1,1,4,4,4-hexachlorobutane is analyzed by a technique like electron ionization (EI-MS), it forms a molecular ion (M+•) that is energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint that helps confirm the molecular structure.
A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern caused by the natural abundance of 35Cl (~75.8%) and 37Cl (~24.2%). whitman.edu For a fragment containing n chlorine atoms, a cluster of peaks (M, M+2, M+4, ..., M+2n) will be observed with a characteristic intensity ratio.
The primary fragmentation pathway for this compound is expected to be the cleavage of the central C2-C3 bond, which is the weakest bond in the molecule. This would yield two highly stable fragments.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value (for 35Cl) | Predicted Fragment Ion | Fragmentation Pathway | Isotopic Pattern |
|---|---|---|---|
| 270 | [C4H4Cl6]+• | Molecular Ion (M+•) | Prominent cluster of peaks due to six Cl atoms. |
| 135 | [C2H2Cl3]+ | Cleavage of C2-C3 bond | Characteristic cluster for three Cl atoms. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Structure Characterization
Infrared (IR) Spectroscopy: Detects vibrations that cause a change in the molecule's dipole moment.
Raman Spectroscopy: Detects vibrations that cause a change in the molecule's polarizability. libretexts.org
The key vibrational modes for this molecule involve the C-H and C-Cl bonds, as well as the carbon skeleton.
Table 5: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm-1) | Technique |
|---|---|---|---|
| C-H Stretching | -CH2- | 2950 - 2850 | IR and Raman |
| CH2 Scissoring | -CH2- | ~1450 | IR |
| C-C Stretching | C-C | 1200 - 800 | Raman |
| C-Cl Stretching | -CCl3 | 850 - 650 | IR and Raman (strong) |
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org This technique can provide highly accurate measurements of bond lengths, bond angles, and torsional (dihedral) angles. actachemscand.org
Table 6: Predicted Solid-State Molecular Geometry Parameters from X-ray Crystallography
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Conformation | C1-C2-C3-C4 | Anti (trans) |
| Dihedral Angle | Cl-C1-C2-C3 | ~180° |
| Bond Length (C-C) | C2-C3 | ~1.54 Å |
| Bond Length (C-Cl) | C1-Cl | ~1.77 Å |
| Bond Angle | ∠C2-C1-Cl | ~109.5° |
Electron Diffraction for Gas-Phase Molecular Conformation Studies
A comprehensive search of scientific literature did not yield specific studies on the gas-phase molecular conformation of this compound using electron diffraction techniques. Gas electron diffraction (GED) is a powerful method for determining the geometric structure of molecules in the gas phase, where they are free from intermolecular forces that are present in liquid and solid states. wikipedia.org This technique has been successfully applied to determine the conformational equilibria of various molecules, including n-butane. umich.eduumich.edu
In such studies, the analysis of the scattered electron intensity allows for the determination of internuclear distances, bond angles, and the dihedral angles that define the molecular conformation. For a molecule like this compound, electron diffraction would be expected to provide insights into the rotational isomerism around the central C2-C3 bond. The primary conformations of interest would be the anti and gauche forms, which would differ in the dihedral angle between the two CCl3 groups.
Theoretically, the large, sterically demanding trichloromethyl groups would be expected to favor the anti conformation, where they are positioned 180° apart, to minimize steric hindrance. The gauche conformation, with a dihedral angle of approximately 60°, would likely be of higher energy due to the close proximity of these bulky groups. An electron diffraction study would be able to quantify the relative amounts of these conformers at a given temperature, from which the difference in their free energy could be calculated.
Furthermore, detailed analysis of the electron diffraction data could provide precise values for the bond lengths (C-C, C-H, C-Cl) and bond angles within the this compound molecule for each conformer. However, without experimental data, any discussion of these structural parameters remains speculative.
Given the absence of published research in this specific area, no detailed research findings or data tables on the gas-phase electron diffraction of this compound can be presented.
Computational Chemistry and Theoretical Investigations of 1,1,1,4,4,4 Hexachlorobutane
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical study of molecules. nih.gov These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule, providing deep insights into its chemical nature. nih.gov
Theoretical methods can predict the three-dimensional arrangement of atoms in 1,1,1,4,4,4-hexachlorobutane with high accuracy. The geometry is determined by finding the minimum energy structure on the potential energy surface. libretexts.org The molecule consists of a four-carbon chain with two trichloromethyl (-CCl₃) groups at either end. The carbon atoms in the butane (B89635) backbone are sp³ hybridized, leading to a tetrahedral arrangement of bonds around them. sydney.edu.auyoutube.com
Valence Shell Electron Pair Repulsion (VSEPR) theory predicts that the electron pairs in the valence shell of a central atom arrange themselves to minimize repulsion, thus determining the molecule's geometry. openstax.orgpressbooks.pub For the central C2 and C3 atoms, the geometry will be roughly tetrahedral. However, the presence of the bulky and highly electronegative trichloromethyl groups is expected to cause distortions from the ideal 109.5° bond angles due to steric hindrance and electrostatic interactions. pressbooks.pub DFT and ab initio calculations can precisely quantify these distortions.
The electronic structure describes the distribution of electrons within the molecule. Calculations can map electron density, identify molecular orbitals, and determine properties like the dipole moment. The high electronegativity of the chlorine atoms leads to significant polarization of the C-Cl bonds, creating partial positive charges on the carbon atoms and partial negative charges on the chlorine atoms. This charge distribution is a key determinant of the molecule's reactivity and intermolecular interactions.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value | Comment |
| C-C Bond Length (C2-C3) | ~1.54 Å | Typical for a C(sp³)-C(sp³) single bond. May be slightly elongated due to repulsion between CCl₃ groups. |
| C-C Bond Length (C1-C2) | ~1.55 Å | May be slightly longer than a typical C-C bond due to the influence of multiple chlorine atoms. |
| C-Cl Bond Length | ~1.77 Å | Characteristic for C-Cl bonds in chlorinated alkanes. |
| ∠ C-C-C Bond Angle | ~112-114° | Expected to be larger than the ideal tetrahedral angle of 109.5° to accommodate the bulky -CCl₃ groups. |
| ∠ Cl-C-Cl Bond Angle | ~108-109° | Expected to be slightly compressed from the ideal tetrahedral angle due to repulsion between C-C and C-Cl bonds. |
Note: These are estimated values based on general principles and data for similar molecules. Precise values would require specific high-level quantum chemical calculations.
Quantum chemical methods are used to calculate fundamental thermodynamic properties. By computing the total electronic energy of the molecule, along with corrections for zero-point vibrational energy (ZPE) and thermal effects, it is possible to determine standard enthalpies of formation and reaction enthalpies. nih.gov
For instance, the enthalpy of a reaction involving this compound can be calculated by taking the difference between the summed enthalpies of the products and the reactants. nih.gov These calculations are vital for assessing the feasibility and energetics of potential chemical transformations, such as dehydrochlorination or decomposition reactions. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the computation. nih.gov
Chemical processes, including conformational changes and reactions, involve passing through a high-energy state known as the transition state. idc-online.comlibretexts.org This is a first-order saddle point on the potential energy surface, representing an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. github.io
Computational methods can locate the geometry of these transient structures and calculate their energy. The difference in energy between the reactants and the transition state is the activation barrier (or activation energy). libretexts.org A high activation barrier corresponds to a slow reaction, while a low barrier indicates a faster process. idc-online.com For this compound, these calculations are particularly useful for determining the energy barriers for rotation around the central C2-C3 bond, which dictates the rate of interconversion between different conformers. github.io
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com These different arrangements are called conformations or conformers. libretexts.orgmasterorganicchemistry.com
Mapping the potential energy surface (PES) provides a comprehensive understanding of a molecule's conformational landscape. libretexts.orgwikipedia.org A PES is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. libretexts.orgwikipedia.org For this compound, a one-dimensional PES can be generated by plotting the energy as the dihedral angle of the C1-C2-C3-C4 backbone is systematically varied. q-chem.comumn.edu
Rotation around the central C2-C3 bond of this compound gives rise to several key rotational isomers. The most stable conformations are typically the staggered ones, where the substituents on adjacent carbons are as far apart as possible to minimize repulsive forces. byjus.com The least stable are the eclipsed conformations, where substituents are aligned, leading to high torsional and steric strain. libretexts.orglibretexts.org
The primary conformers of interest are visualized using Newman projections, which view the molecule along the C2-C3 bond axis. byjus.comtru.ca
Anti Conformation : This is a staggered conformation where the two bulky trichloromethyl (-CCl₃) groups are positioned 180° apart. This arrangement minimizes steric hindrance, which is the repulsive interaction between large groups. lumenlearning.comyoutube.com Consequently, the anti conformation is expected to be the most stable and lowest in energy. libretexts.orgchegg.com
Gauche Conformation : This is also a staggered conformation, but the -CCl₃ groups are separated by a dihedral angle of 60°. lumenlearning.comyoutube.com Although it is a staggered arrangement, the proximity of the two large -CCl₃ groups results in significant steric repulsion, making it less stable than the anti conformation. pressbooks.pub
The relative stability of the conformers is determined by their potential energy. Computational methods can calculate the energy of each conformation, allowing for a quantitative comparison. The energy difference between the anti and gauche conformers is a key parameter that influences the conformational equilibrium of the molecule at a given temperature.
For simple n-butane, the gauche conformer is about 0.9 kcal/mol higher in energy than the anti conformer due to steric strain between the two methyl groups. pressbooks.pub In this compound, the steric hindrance between the two -CCl₃ groups is substantially greater than that between two methyl groups. Therefore, the energy difference between the anti and gauche conformers is expected to be significantly larger. Studies on similar chlorinated alkanes, such as 2-chlorobutane (B165301), show that gauche interactions involving chlorine atoms introduce considerable strain, raising the relative energy of the gauche conformers. dtic.mil The energy barrier to rotation, particularly the one that involves the eclipsing of the two -CCl₃ groups, would be very high, restricting free rotation around the C2-C3 bond compared to simpler alkanes.
Table 2: Estimated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Cl₃C-C-C-CCl₃) | Relative Energy (kcal/mol) | Stability |
| Anti (Staggered) | 180° | 0 (Reference) | Most stable; minimal steric and torsional strain. youtube.comorganicchemistrytutor.com |
| Gauche (Staggered) | 60° | > 3.0 (Estimated) | Less stable than anti due to significant steric repulsion between the bulky -CCl₃ groups. pressbooks.pub |
| Eclipsed (H eclipsing CCl₃) | 120° | High | Unstable; significant torsional and steric strain. |
| Fully Eclipsed (CCl₃ eclipsing CCl₃) | 0° | Very High | Least stable; maximum torsional and steric strain due to direct alignment of the largest groups. libretexts.orgorganicchemistrytutor.com |
Note: The relative energy for the gauche conformer is a qualitative estimate. Precise values require specific calculations, but the energy penalty is expected to be substantially higher than the ~0.9 kcal/mol observed in n-butane.
Hindered Rotation and Isomerization Pathways
The study of hindered rotation in this compound centers on the conformational changes that occur due to rotation around the central C2-C3 single bond. This analysis is fundamental to understanding the molecule's three-dimensional structure, stability, and reactivity. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are essential tools for mapping the potential energy surface associated with this rotation.
Like its parent molecule, n-butane, this compound is expected to exhibit distinct, low-energy staggered conformations and high-energy eclipsed conformations. The key conformers arise from the relative dihedral angle between the two bulky trichloromethyl (-CCl₃) groups.
Anti-periplanar (Anti) Conformation: This conformation is predicted to be the most stable, as the large -CCl₃ groups are positioned 180° apart, minimizing steric repulsion. This arrangement allows for the greatest separation between the electron clouds of the bulky, electronegative chlorine atoms.
Gauche (Synclinal) Conformation: Occurring when the dihedral angle between the -CCl₃ groups is approximately 60°, the gauche conformer is a staggered arrangement that is typically higher in energy than the anti conformation. The proximity of the trichloromethyl groups introduces van der Waals repulsion and potential dipole-dipole interactions that destabilize this isomer relative to the anti form.
Eclipsed Conformations: These represent energy maxima on the rotational profile. The most unstable conformation, the syn-periplanar form, occurs when the two -CCl₃ groups are perfectly aligned (0° dihedral angle), leading to severe steric and electronic repulsion. Other eclipsed forms, where a -CCl₃ group eclipses a hydrogen atom, represent lower energy barriers to rotation.
The transition between these conformers constitutes an isomerization pathway. For instance, the conversion from an anti to a gauche conformer, or between two enantiomeric gauche forms, must proceed through a higher-energy eclipsed transition state. The energy required to overcome this barrier is known as the rotational energy barrier. Computational studies on simpler alkanes and chloroalkanes have shown that such barriers are typically in the range of 3-6 kcal/mol, though the significant size of the -CCl₃ groups in this compound would likely lead to a substantially higher rotational barrier.
Table 1: Predicted Conformational Analysis Data for C2-C3 Bond Rotation in this compound (Hypothetical) Note: The following data are illustrative and based on principles of conformational analysis. Specific values require dedicated computational studies.
| Conformation | -CCl₃ Dihedral Angle (Approx.) | Relative Energy (kcal/mol) | Stability Ranking |
|---|---|---|---|
| Anti-periplanar (Staggered) | 180° | 0.0 (Reference) | Most Stable |
| Gauche (Staggered) | 60° | > 0 | Less Stable |
| Anticlinal (Eclipsed) | 120° | >> 0 | Transition State |
| Syn-periplanar (Eclipsed) | 0° | >>> 0 | Least Stable (Energy Maximum) |
Reaction Mechanism Predictions and Regioselectivity Studies through Computational Modeling
Computational modeling is a powerful tool for predicting the mechanisms of chemical reactions and understanding the factors that control regioselectivity. For a molecule like this compound, theoretical investigations could elucidate pathways for reactions such as dehalogenation, elimination, or nucleophilic substitution.
Reaction mechanism predictions involve mapping the entire potential energy surface connecting reactants to products. This includes identifying stable intermediates and, crucially, the transition state structures that represent the energy bottleneck of the reaction. The calculated activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates and the determination of the most favorable pathway among several possibilities.
For example, in a base-induced elimination reaction (dehydrochlorination), there are two potential pathways for this compound:
Elimination of HCl involving a hydrogen from C2.
Elimination of HCl involving a hydrogen from C3.
Due to the symmetry of the molecule, these two pathways are chemically equivalent. Computational models could confirm this by calculating the transition state energies, which would be expected to be identical.
Regioselectivity studies become critical if the substrate is asymmetric. While this compound itself is symmetric with respect to the C2-C3 bond, its reactions could generate products where subsequent reactions could occur at different positions. Computational tools predict regioselectivity by comparing the activation energies for reaction at different sites. The pathway with the lower activation energy barrier is the kinetically favored one, leading to the major product. Factors influencing this include steric hindrance from the bulky -CCl₃ groups and electronic effects, such as the inductive electron-withdrawing nature of the chlorine atoms, which can affect the acidity of adjacent C-H bonds.
Modern approaches often employ machine learning and artificial intelligence, trained on vast databases of known reactions, to predict outcomes for new combinations of reactants and reagents. rsc.orgnih.govnih.gov These tools can predict plausible products and even suggest reaction conditions, although their application to heavily halogenated, specialized compounds like this compound would depend on the diversity of the training data.
Chemical Reactivity and Abiotic Environmental Fate of 1,1,1,4,4,4 Hexachlorobutane
Transport and Distribution Phenomena from a Chemical Perspective
The movement and partitioning of 1,1,1,4,4,4-hexachlorobutane in the environment are dictated by its physical and chemical properties, which influence its distribution between air, water, soil, and sediment.
Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. For chemicals in aqueous systems, the tendency to volatilize is described by the Henry's Law constant, which relates the concentration of a compound in the air to its concentration in water at equilibrium.
Sorption is the process by which a chemical adheres to the surface of a solid, such as soil or sediment particles. This process is crucial in determining the mobility of a contaminant in the subsurface. For non-ionic organic compounds like this compound, sorption is primarily to the organic matter fraction of soils and sediments.
The extent of sorption is often quantified by the soil organic carbon-water partition coefficient (Koc). While a specific Koc value for this compound is not available, it is known that for chlorinated hydrocarbons, sorption tends to increase with increasing hydrophobicity (water-repelling character) and molecular size. Chlorinated solvents, in general, tend to preferentially adsorb onto soil organic matter. The nature of the organic matter can also influence the degree of sorption. Desorption is the reverse process, where the chemical is released from the solid phase back into the water. The sorption of chlorinated hydrocarbons to soil and sediment can be a reversible process, but in some cases, a fraction of the sorbed chemical can become resistant to desorption over time.
Table 3: Factors Influencing the Sorption of Chlorinated Hydrocarbons to Geochemical Phases
| Factor | Influence on Sorption |
| Soil Organic Carbon Content | Higher organic carbon content generally leads to increased sorption. |
| Clay Mineral Content | Can contribute to sorption, particularly for more polar compounds. |
| Particle Size Distribution | Smaller particles with a larger surface area can exhibit higher sorption. |
| pH | Generally has a minor effect on the sorption of non-ionic chlorinated hydrocarbons. |
| Temperature | Sorption is typically an exothermic process, so it may decrease with increasing temperature. |
Experimental Design Methodologies for Studying Abiotic Transformation Kinetics of this compound
The study of the abiotic transformation kinetics of this compound, a synthetic chlorinated alkane, is crucial for understanding its environmental persistence and fate. Experimental design for these studies focuses on isolating and quantifying the rates of key abiotic degradation processes, primarily hydrolysis, reductive dechlorination, and photolysis. Methodologies are designed to control environmental variables and utilize sensitive analytical techniques to measure the disappearance of the parent compound and the appearance of transformation products over time.
General Experimental Setup
Studies on the abiotic transformation of this compound are typically conducted in controlled laboratory settings using batch reactors. These reactors are usually glass vessels of varying sizes, chosen for their inertness. To prevent biodegradation from interfering with the measurement of abiotic processes, all glassware and solutions are sterilized, often by autoclaving, before the experiment begins.
The experiments are conducted in the dark to exclude photolytic degradation, unless photolysis is the specific process being investigated. Reactors are typically incubated at a constant temperature in a temperature-controlled environment, such as an incubator or a water bath.
Hydrolysis Studies
The experimental design for studying the hydrolysis of this compound follows established protocols, such as those outlined in the OECD Guideline for Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.
Reaction Medium: Sterile aqueous buffer solutions are used to maintain a constant pH throughout the experiment. Typically, a range of pH values (e.g., 4, 7, and 9) is tested to determine the effect of pH on the hydrolysis rate.
Procedure: A known concentration of this compound is added to the buffered solutions. The test vessels are then sealed and incubated at a constant temperature.
Sampling and Analysis: At predetermined time intervals, aliquots are withdrawn from the reactors. The concentration of this compound and any potential hydrolysis products are quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Kinetic Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. If the reaction follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will yield a straight line, the slope of which is the negative of the first-order rate constant (k).
Table 1: Illustrative Experimental Conditions for a Hydrolysis Study of this compound
| Parameter | Condition | Rationale |
| Temperature | 25°C, 40°C, 55°C | To determine the effect of temperature on the hydrolysis rate and to calculate the activation energy. |
| pH | 4.0, 7.0, 9.0 | To assess the susceptibility to acid, neutral, and base-catalyzed hydrolysis. |
| Initial Concentration | 10 mg/L | A concentration high enough for accurate analytical detection but low enough to ensure complete dissolution. |
| Reaction Vessels | Amber glass vials with Teflon-lined septa | To prevent photodegradation and minimize volatilization. |
| Analysis Method | GC-MS | For sensitive and selective quantification of the parent compound and identification of degradation products. |
Reductive Dechlorination Studies
Reductive dechlorination is a key transformation pathway for highly chlorinated compounds in anoxic environments. Experimental designs for studying this process for this compound often involve the use of a reducing agent.
Reducing Agents: Zero-valent iron (ZVI) is a commonly used reducing agent in laboratory studies to simulate abiotic reductive dechlorination in anaerobic groundwater environments.
Reaction Medium: The experiments are conducted in an oxygen-free aqueous medium to maintain anaerobic conditions. This is typically achieved by purging the solution with an inert gas like nitrogen or argon.
Procedure: A known mass of the reducing agent (e.g., ZVI powder) is added to the anaerobic aqueous solution. The reaction is initiated by adding a known concentration of this compound. The reactors are sealed and agitated to ensure good contact between the compound and the reducing agent.
Sampling and Analysis: Aqueous samples are taken at various time points and are typically extracted with a solvent (e.g., hexane or dichloromethane) before analysis by GC-MS to quantify the parent compound and its dechlorination products.
Kinetic Analysis: The disappearance of this compound is monitored over time, and the data is fitted to appropriate kinetic models, often pseudo-first-order, to determine the rate constant.
Table 2: Example Data for Pseudo-First-Order Kinetic Analysis of Reductive Dechlorination
| Time (hours) | Concentration (mg/L) | ln(Concentration) |
| 0 | 10.0 | 2.30 |
| 24 | 7.5 | 2.01 |
| 48 | 5.6 | 1.72 |
| 72 | 4.2 | 1.44 |
| 96 | 3.1 | 1.13 |
Photolysis Studies
Photolysis experiments are designed to determine the rate of degradation of this compound when exposed to light.
Light Source: A light source that mimics the solar spectrum, such as a xenon arc lamp, is used. The intensity of the light is measured and controlled.
Reaction Medium: The compound is dissolved in a solvent that is transparent to the wavelengths of light being used, typically purified water or an organic solvent like acetonitrile.
Procedure: The solution of this compound is placed in a photoreactor made of a material that allows the transmission of the relevant wavelengths of light (e.g., quartz). A parallel experiment is run in the dark to serve as a control.
Sampling and Analysis: Samples are collected at different time points and analyzed, usually by HPLC or GC-MS, to measure the decrease in the concentration of the parent compound.
Kinetic Analysis: The quantum yield, a measure of the efficiency of the photochemical process, is determined from the rate of photolysis and the amount of light absorbed by the compound.
Role of 1,1,1,4,4,4 Hexachlorobutane in Specialized Chemical Applications
Precursor in the Synthesis of Organofluorine Compounds
A significant application of polychlorinated alkanes like 1,1,1,4,4,4-hexachlorobutane is their role as precursors in the synthesis of organofluorine compounds. The primary method for this transformation is through halogen exchange (halex) reactions, where the chlorine atoms are substituted with fluorine atoms.
The synthesis of 1,1,1,4,4,4-hexafluorobutane (B1607238) (HFC-356mffm), a hydrofluorocarbon, can be envisioned as proceeding from its hexachloro-analogue. nih.gov This type of fluorination is typically achieved by reacting the chlorinated compound with a fluorinating agent, most commonly hydrogen fluoride (B91410) (HF). The reaction often requires a catalyst, such as an antimony pentachloride (SbCl₅), which facilitates the chlorine-fluorine exchange.
This process allows for the conversion of a readily available chlorinated hydrocarbon into a fluorinated compound with distinct physical and chemical properties. The resulting hydrofluorocarbons are part of a class of compounds that have applications as refrigerants, solvents, and blowing agents. The efficiency of the fluorination and the distribution of partially fluorinated intermediates can be controlled by adjusting reaction conditions such as temperature, pressure, and catalyst choice.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Fluorinating Agent | Hydrogen Fluoride (HF) | Provides the fluorine atoms for substitution. |
| Catalyst | Antimony(V) salts (e.g., SbCl₅) | Activates the C-Cl bond, facilitating nucleophilic attack by fluoride. |
| Temperature | Elevated (e.g., 50-200 °C) | To overcome the activation energy of the C-Cl bond cleavage. |
| Pressure | Autogenous or elevated | To maintain HF in the liquid phase and increase reaction rates. |
Intermediate in the Production of Organometallic Ligands and Complexes
While direct, documented examples of this compound being used to synthesize stable organometallic ligands are not prevalent in the literature, its structure suggests potential reactivity with organometallic reagents. The two -CCl₃ groups are highly electron-withdrawing and can be susceptible to reactions with strong nucleophiles or reducing metals.
For instance, reaction with organolithium or Grignard reagents could potentially lead to α-elimination from the trichloromethyl group to form a dichlorocarbene (B158193) intermediate. However, the more likely and synthetically useful transformation involves dehalogenation reactions. Reaction with reducing metal powders, such as zinc, in a suitable solvent could induce dechlorination to form unsaturated systems. Depending on the stoichiometry and reaction conditions, this could lead to various chlorinated butenes or butadienes. These unsaturated, chlorinated molecules could then potentially serve as ligands for transition metals, binding through their π-systems.
Another possibility is the reaction with metal carbonyl anions. Polychlorinated compounds can react with these strong nucleophiles in substitution reactions, but the complexity of this compound makes predicting a clean outcome difficult. The high degree of chlorination presents multiple reaction sites, which could lead to a mixture of products or polymerization.
Building Block for Advanced Materials (e.g., Fluorinated Polymers, Specialty Hydrocarbons)
The primary role of this compound as a building block for advanced materials is linked to its function as a precursor to more versatile monomers.
Fluorinated Polymers: As established in section 6.1, this compound is a logical precursor to 1,1,1,4,4,4-hexafluorobutane and other fluorinated butanes. These fluorinated alkanes can, in turn, be converted into fluorinated monomers for polymerization. For example, dehydrofluorination of a partially fluorinated butane (B89635) could yield a fluorinated butene (a fluoro-olefin). Fluoro-olefins are key monomers in the production of high-performance fluoropolymers. nih.gov These polymers are known for their exceptional chemical resistance, thermal stability, and low surface energy, making them suitable for applications ranging from non-stick coatings to specialized seals and membranes. toxicdocs.org
Specialty Hydrocarbons: Beyond fluorination, this compound can be a starting point for specialty chlorinated hydrocarbons. Controlled dehydrochlorination, using a base, could be used to introduce double or triple bonds, creating chlorinated butenes, butadienes, or butynes. For example, elimination of two molecules of HCl could lead to a dichlorobutadiene isomer. These highly functionalized, halogenated dienes could be used in specialized polymerization reactions (e.g., Diels-Alder polymerization) or as cross-linking agents to impart specific properties, such as flame resistance, to other polymers. The resulting materials would be specialty hydrocarbons with a high degree of halogenation.
| Initial Reaction | Intermediate/Monomer Type | Potential Polymer/Material |
|---|---|---|
| Halogen Exchange (Fluorination) | Fluoroalkane (e.g., C₄H₄F₆) | Fluoropolymers (via subsequent reactions) |
| Dehydrochlorination | Chlorinated Butene/Butadiene | Flame-Retardant Polymers, Specialty Elastomers |
| Reductive Dechlorination | Unsaturated Hydrocarbons | Cross-linking agents, Specialty Hydrocarbon Polymers |
Applications in Mechanistic Organic Chemistry as a Model Compound for Halogenated Systems
This compound serves as an excellent model compound for studies in physical organic chemistry, particularly in the field of conformational analysis. The molecule's structure is simple enough for fundamental analysis yet complex enough to exhibit interesting stereochemical properties.
The central C2-C3 bond allows for rotation, leading to different spatial arrangements of the two bulky trichloromethyl (-CCl₃) groups. Students and researchers use this molecule to practice drawing and analyzing Newman projections to understand the concepts of staggered (anti and gauche) and eclipsed conformations. chegg.com The large steric bulk of the -CCl₃ groups creates significant energy differences between these conformations.
Anti Conformation: The most stable conformation, where the two -CCl₃ groups are positioned 180° apart, minimizing steric repulsion.
Gauche Conformation: A staggered conformation where the -CCl₃ groups are 60° apart. This is less stable than the anti-conformation due to steric strain between the bulky groups.
Eclipsed Conformations: The least stable conformations, where the groups on the C2 and C3 carbons are directly aligned. The conformation where the two -CCl₃ groups eclipse each other is the highest in energy.
By studying the energy barriers to rotation and the population of different conformers in this compound, chemists can gain quantitative insights into the steric effects of highly chlorinated alkyl groups. This understanding is crucial for predicting the three-dimensional structures and reactivity of more complex halogenated molecules.
Future Research Directions and Emerging Methodologies for 1,1,1,4,4,4 Hexachlorobutane
Development of Greener and More Efficient Synthetic Routes
The traditional synthesis of 1,1,1,4,4,4-hexachlorobutane involves the telomerization of vinyl chloride with chloroform (B151607). researchgate.netresearchgate.net While effective, this process presents opportunities for improvement in line with the principles of green chemistry, which prioritize the reduction of hazardous substances, increased energy efficiency, and the use of renewable resources. Future research is focused on developing synthetic routes that are not only more efficient in terms of yield and reaction time but also more environmentally benign.
Key areas of development include:
Advanced Catalysis: The use of more efficient and recyclable catalysts is a primary objective. Research into novel catalyst systems, such as the ferrous chloride-dimethylacetamide system, has already shown promise in increasing reaction yields. researchgate.net Future work may explore nanoparticle catalysts or biocatalysts to perform the transformation under milder conditions.
Alternative Energy Sources: Conventional heating methods are energy-intensive. Methodologies like ultrasonic irradiation have been demonstrated to enhance reaction rates and yields at lower temperatures and shorter timeframes. researchgate.net Microwave-assisted synthesis is another promising avenue that could significantly reduce energy consumption and reaction times.
| Parameter | Conventional Method | Greener Alternative | Potential Benefit |
|---|---|---|---|
| Energy Source | Thermal Heating | Ultrasound/Microwave | Reduced energy use, faster reaction |
| Catalyst | Traditional Lewis Acids | Recyclable catalysts, Nanocatalysts | Reduced waste, higher efficiency |
| Solvent/Medium | Volatile Organic Compounds | Supercritical CO2, Ionic Liquids | Lower toxicity, easier separation |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
Understanding reaction kinetics and mechanisms is fundamental to process optimization. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time without altering the reaction environment. mt.comspectroscopyonline.com The application of these tools to the synthesis and transformation of this compound could provide invaluable insights.
FTIR and Raman Spectroscopy: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. mt.com For instance, the disappearance of the C=C bond of vinyl chloride and the appearance of C-C and C-H bonds of the butane (B89635) backbone could be quantified in real-time. This data is crucial for determining reaction kinetics, identifying potential bottlenecks, and detecting transient intermediates that offer mechanistic clues.
UV-Vis Spectroscopy: For reactions involving colored species or changes in conjugation, UV-Vis spectroscopy can be a powerful monitoring tool. rsc.org While the reactants and product are colorless, this technique could be employed to monitor certain catalytic cycles that involve colored metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow-through NMR allows for the continuous analysis of a reaction mixture, providing detailed structural information on all species present. iitm.ac.in This would be particularly useful for identifying and quantifying isomers or byproducts that might form during the synthesis of this compound.
| Technique | Information Gained | Application for this compound |
|---|---|---|
| FTIR/Raman | Functional group changes, concentration profiles | Monitoring telomerization kinetics, catalyst activity |
| UV-Vis | Changes in electronic transitions, catalyst state | Monitoring reactions involving colored catalysts |
| NMR | Detailed structural information, isomer quantification | Identifying byproducts, studying reaction mechanisms |
Integration of Machine Learning and Artificial Intelligence for Predicting Chemical Behavior and Reactivity
For this compound, AI and ML could be applied in several ways:
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict physicochemical properties (e.g., boiling point, solubility) and environmental behavior (e.g., atmospheric half-life) based on molecular structure. nih.gov By training models on data from other organochlorine compounds, the properties of this compound and its derivatives could be estimated with high accuracy. ceur-ws.orgnih.gov
Reactivity Prediction: AI models, often based on neural networks, can be trained on large reaction databases to predict the likely products of a given set of reactants and conditions. digitellinc.comyoutube.com Such a model could predict the outcome of reactions involving this compound, such as its behavior under dehydrochlorination or oxidation conditions, guiding experimental design. arxiv.org
Catalyst Design: Machine learning can identify patterns in catalyst performance, helping to design more effective catalysts. By correlating catalyst features (e.g., metal type, ligand structure) with reaction outcomes for similar halogenated compounds, ML models could suggest novel catalyst compositions for transformations of this compound.
Exploration of Novel Chemical Transformations for Value-Added Products
This compound, with its high chlorine content, is a potential precursor for a variety of other chemicals. Research into its chemical transformations could unlock pathways to valuable products, turning a simple polychlorinated alkane into a versatile chemical intermediate.
Potential transformations for future study include:
Dehydrochlorination: The elimination of hydrogen chloride (HCl) from the molecule could lead to the formation of various chlorinated butenes and butadienes. These unsaturated compounds are valuable monomers for polymerization or can be used as building blocks in fine chemical synthesis. The selectivity of the dehydrochlorination reaction could potentially be controlled by the choice of base and reaction conditions. patsnap.comrsc.org
Catalytic Hydrodechlorination (HDC): This process involves reacting the chlorinated compound with a hydrogen source over a catalyst (typically a supported metal like palladium or nickel) to replace chlorine atoms with hydrogen atoms. nih.govresearchgate.net Partial HDC could yield less-chlorinated butanes, while complete HDC would produce butane. These products have applications as fuels or chemical feedstocks.
Halogen Exchange (HALEX): Replacing chlorine atoms with fluorine atoms is a common strategy to produce hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which have applications as refrigerants and blowing agents. While challenging, exploring catalytic routes for the fluorination of this compound could lead to the synthesis of novel fluorinated compounds. researchgate.net
High-Throughput Screening of Catalytic Systems for Specific Reactions Involving Halogenated Butanes
The discovery of optimal catalysts for the transformations described above is a significant challenge. High-throughput screening (HTS) provides a methodology for rapidly synthesizing and testing large libraries of potential catalysts, dramatically accelerating the discovery process. unchainedlabs.comnih.gov
An HTS workflow for reactions involving this compound would involve:
Library Design: Creating a diverse library of catalysts by varying components such as the active metal (e.g., Pd, Pt, Ni, Ru), the support material (e.g., activated carbon, alumina, titania), and ligands or promoters.
Parallel Synthesis: Using robotic systems to prepare the catalyst library in a multi-well plate format.
Parallel Reaction: Introducing the this compound substrate and other reagents to each well and running the reactions under controlled conditions (temperature, pressure). unchainedlabs.com
Rapid Analysis: Employing fast analytical techniques, such as mass spectrometry or optical methods, to quickly assess the outcome of each reaction, measuring product formation and selectivity. iitm.ac.inutwente.nl
This approach could be used to efficiently identify lead catalysts for reactions like selective hydrodechlorination or dehydrochlorination, which could then be further optimized through more traditional methods.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1,1,1,4,4,4-Hexachlorobutane, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via halogenation of butane derivatives. For example, halogenation/dehydrohalogenation cascades using UV light or catalytic agents (e.g., bromine or iodine monochloride) are effective. Reaction temperature, stoichiometry of halogenating agents, and solvent polarity significantly impact yield. Intermediate purification via fractional distillation or chromatography is critical to isolate the target isomer .
- Key Factors : Monitor reaction progress using gas chromatography (GC) to optimize halogenation steps. Yield improvements are achievable by controlling exothermic reactions through gradual reagent addition and cooling .
Q. Which analytical techniques are most suitable for characterizing this compound, and how are spectral data interpreted?
- Methodology : Use mass spectrometry (MS) with electron ionization for molecular weight confirmation (expected m/z ≈ 264.8 for CHCl). Nuclear magnetic resonance (NMR) spectroscopy, particularly C and H NMR, identifies chlorine substitution patterns. Compare results with computational simulations (e.g., density functional theory) for structural validation .
- Thermodynamic Data : Differential scanning calorimetry (DSC) can assess thermal stability, while enthalpy of formation data from combustion calorimetry (e.g., ~331–337 kJ/mol for analogous chlorinated alkanes) provides insights into reactivity .
Advanced Research Questions
Q. How can conflicting toxicity data between this compound and its structural isomers be resolved?
- Methodology : Conduct comparative studies using in vitro assays (e.g., Ames test for mutagenicity) and in vivo models (e.g., rodent bioassays). Structural differences, such as chlorine positioning, influence metabolic pathways and persistence in biological systems. Computational toxicology models (e.g., QSAR) can predict isomer-specific bioactivity .
- Case Study : 1,1,2,3,4,4-Hexachloro-1,3-butadiene (CAS 87-68-3) shows carcinogenic potential in animal models, but this compound lacks sufficient data. Cross-reference EPA/IARC classifications and prioritize isomer-specific risk assessments .
Q. What engineering controls mitigate risks during large-scale synthesis of this compound?
- Methodology : Implement inert gas purging (e.g., nitrogen) to prevent combustion of volatile intermediates. Use closed-system reactors with pressure relief valves and real-time monitoring for chlorine gas leaks. Post-reaction quenching with alkaline solutions neutralizes residual halogens .
- Safety Protocols : Refer to OSHA GHS guidelines (H225 for flammability) and wear PPE rated for chlorinated compounds (e.g., neoprene gloves, face shields). Emergency showers and fume hoods are mandatory .
Q. How can factorial design optimize degradation studies of this compound in environmental matrices?
- Experimental Design : Use a 2 factorial approach to test variables like pH, UV exposure, and microbial activity. Response surface methodology (RSM) identifies optimal conditions for photolytic or microbial degradation. Measure half-lives via high-performance liquid chromatography (HPLC) .
- Data Analysis : Statistical tools (e.g., ANOVA) evaluate the significance of interactions between variables. For example, UV intensity and dissolved oxygen may synergistically enhance degradation rates .
Q. What computational methods predict the environmental persistence of this compound?
- Methodology : Apply fugacity models (e.g., EQC Level III) to estimate partitioning in air, water, and soil. Use EPI Suite to calculate biodegradation probability (BIOWIN) and bioaccumulation factors (BCF). Validate predictions with field data from contaminated sites .
- Case Study : Analogous compounds like hexachlorobutadiene (HCBD) show high persistence in anaerobic sediments; compare hydrolysis rates under varying redox conditions .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
